

Physical and chemical characteristics of 4-(2-Propenyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Propenyl)benzoic acid

Cat. No.: B089697

[Get Quote](#)

An In-depth Technical Guide to 4-(2-Propenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Propenyl)benzoic acid, also commonly known as 4-allylbenzoic acid, is an organic compound with the chemical formula $C_{10}H_{10}O_2$. It is a derivative of benzoic acid, featuring a propenyl (or allyl) group attached to the para position of the benzene ring. This bifunctional molecule, possessing both a carboxylic acid and a reactive alkene group, serves as a versatile building block in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of a variety of more complex molecules, with potential applications in materials science and the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the physical and chemical characteristics of **4-(2-Propenyl)benzoic acid**, including its properties, spectral data, and relevant experimental protocols.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of **4-(2-Propenyl)benzoic acid** are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	
Molecular Weight	162.19 g/mol	
CAS Number	1076-99-9	[1]
Appearance	Solid	
Melting Point	103-105 °C	
Boiling Point (Predicted)	286.9 ± 19.0 °C	
pKa (Predicted)	4.34 ± 0.10	
InChI Key	YBCFIVNTXHMQGZ- UHFFFAOYSA-N	
SMILES	OC(=O)c1ccc(CC=C)cc1	

Solubility: While comprehensive experimental solubility data in a range of solvents is not readily available in the literature, benzoic acid and its derivatives generally exhibit solubility in organic solvents such as ethers, alcohols, and chlorinated solvents. Solubility in water is typically low but increases with temperature.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-(2-Propenyl)benzoic acid** is not widely published. However, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the region of 7-8 ppm. The allyl group would exhibit a multiplet for the methine proton (-CH=) around 5.8-6.1 ppm, two multiplets for the terminal vinyl protons (=CH₂) between 5.0-5.3 ppm, and a doublet for the benzylic methylene protons (-CH₂-) around 3.4 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the 120-150 ppm range), and the carbons of the allyl group (vinyl carbons between 115-140 ppm and the methylene carbon around 40 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration should appear around 1680-1710 cm⁻¹. Characteristic C=C stretching of the allyl group and the aromatic ring would be observed in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl groups are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and fragmentation of the allyl chain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of **4-(2-Propenyl)benzoic acid** are not commonly found in standard literature. However, general synthetic strategies for analogous compounds can be adapted.

Synthesis of 4-(2-Propenyl)benzoic Acid

A plausible synthetic route for **4-(2-Propenyl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an aryl halide (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with an allylboronic acid derivative, such as allylboronic acid pinacol ester.

Workflow for Suzuki-Miyaura Coupling:

[Click to download full resolution via product page](#)

Synthesis workflow for **4-(2-Propenyl)benzoic acid** via Suzuki-Miyaura coupling.

General Procedure:


- Reaction Setup: In a round-bottom flask, combine 4-halobenzoic acid (1 equivalent), allylboronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).
- Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Workup: Cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Another potential synthetic approach is the Wittig reaction, starting from 4-formylbenzoic acid and a suitable phosphonium ylide derived from an allyl halide.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like **4-(2-Propenyl)benzoic acid**.

Workflow for Recrystallization:

[Click to download full resolution via product page](#)

Purification workflow for **4-(2-Propenyl)benzoic acid** by recrystallization.

General Procedure:

- Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
- Dissolution: Place the crude **4-(2-Propenyl)benzoic acid** in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
- Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
- Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Drying: Dry the crystals in a vacuum oven or air-dry to remove any residual solvent.

Reactivity and Stability

The chemical reactivity of **4-(2-Propenyl)benzoic acid** is dictated by its two primary functional groups: the carboxylic acid and the allyl group.

- Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. The acidity of the benzoic acid moiety is influenced by the electron-donating or -withdrawing nature of the substituent at the para position.
- Allyl Group: The double bond in the allyl group is susceptible to a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization. This reactive handle allows for the incorporation of the molecule into larger polymeric structures.

The compound should be stored in a cool, dry place away from oxidizing agents. Stability under normal laboratory conditions is expected to be good.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the biological activity and associated signaling pathways of **4-(2-Propenyl)benzoic acid**. While various benzoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects, dedicated studies on the 4-allyl substituted version are scarce.^{[2][3][4]}

Future research may explore the potential of this compound to interact with various biological targets. The presence of both a lipophilic allyl group and a polar carboxylic acid suggests that it could exhibit interesting pharmacokinetic properties and potentially interact with receptors or enzymes that have binding pockets accommodating such features. Any investigation into its biological effects would necessitate screening against various cell lines and targets to elucidate potential mechanisms of action and signaling pathway involvement.

Conclusion

4-(2-Propenyl)benzoic acid is a valuable synthetic intermediate with a unique combination of a carboxylic acid and an alkene functionality. This guide has provided a summary of its known physical and chemical properties, predicted spectroscopic characteristics, and general experimental protocols for its synthesis and purification. While specific experimental data, particularly regarding its biological activity, remains limited, the structural features of this compound suggest a potential for its use in the development of novel materials and bioactive molecules. Further research is warranted to fully explore the potential of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-ALLYL-BENZOIC ACID | 1076-99-9 [chemicalbook.com]

- 2. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 4-(2-Propenyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089697#physical-and-chemical-characteristics-of-4-2-propenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com